molecular formula C4H8N2O B13888539 3-Amino-4-methylazetidin-2-one

3-Amino-4-methylazetidin-2-one

Cat. No.: B13888539
M. Wt: 100.12 g/mol
InChI Key: HEKIBZBEXRTFRP-UHFFFAOYSA-N
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Description

3-Amino-4-methylazetidin-2-one: is a monocyclic β-lactam compound with the molecular formula C4H8N2O. This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of an amino group at the third position and a methyl group at the fourth position makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylazetidin-2-one typically involves the Staudinger cycloaddition reaction. This method is favored for its efficiency in forming the β-lactam ring. The reaction involves the condensation of an imine with a ketene, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-4-methylazetidin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its β-lactam ring structure is similar to that of many antibiotics, making it a candidate for developing new antibacterial agents .

Medicine: The compound’s potential as an antibacterial agent is of significant interest. Research is ongoing to explore its efficacy against various bacterial strains and its potential use in combination therapies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of other compounds makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Amino-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound’s β-lactam ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .

Molecular Targets and Pathways Involved:

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-methylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antibacterial agent and its role as a building block in chemical synthesis highlight its importance in research and industry .

Properties

IUPAC Name

3-amino-4-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIBZBEXRTFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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